![molecular formula C11H13ClN2O3 B3135898 Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 405872-78-8](/img/structure/B3135898.png)
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate
Overview
Description
Synthesis Analysis
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is synthesized through a specific method that involves the reaction of 3-chloro-2-methylbenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then purified through recrystallization to obtain pure ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate.Molecular Structure Analysis
The molecular structure of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is represented by the InChI Code: 1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,16H,4H2,1-3H3,(H,15,19,20)/b17-12- .Physical And Chemical Properties Analysis
The physical form of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is solid . Its molecular weight is 307.31 .Scientific Research Applications
Crystallographic Analysis
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, a related compound, was studied using X-ray powder diffraction to determine its crystal structure. The findings provided detailed insights into its unit-cell parameters and space group, which are essential for understanding the molecular geometry and potential applications in material science and molecular engineering (Qing Wang et al., 2016).
Chemical Reactivity and Synthesis
The compound's hydrazide moiety plays a crucial role in forming complex pyrrole–pyrazole systems. This reactivity was exploited in reactions with various alkyl 2-chloroacetoacetates to produce hydrazone derivatives, leading to novel pyrrole and pyrazole systems with significant implications for organic synthesis and drug design (O. Attanasi et al., 2001).
Biological Activities
Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and assessed for their biological activities. The study uncovered compounds with antiplatelet and antioxidant properties, highlighting the potential for therapeutic applications. These findings underscore the significance of the compound's structure in medicinal chemistry, offering a foundation for the development of new pharmaceutical agents (K. Gurevich et al., 2020).
Analgesic and Anti-inflammatory Properties
Research on derivatives of a similar structural class revealed significant analgesic and anti-inflammatory activities in animal models. These studies provide a basis for further exploration of such compounds in the development of new pain management and anti-inflammatory drugs (D. Dewangan et al., 2015).
Antimicrobial Agents
Another study focused on the synthesis of formazans from related chemical structures as antimicrobial agents. The compounds exhibited moderate activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial treatments (P. Sah et al., 2014).
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and bacterial growth. It has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Safety and Hazards
The safety information available indicates that Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISHWWYVAIPNX-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)OC)/Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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